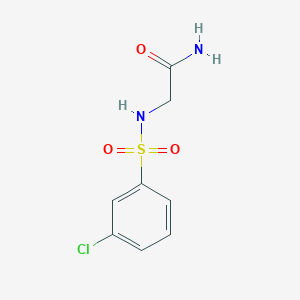

2-((3-Chlorophenyl)sulfonamido)acetamide

Description

The Enduring Legacy of Sulfonamide and Acetamide (B32628) Scaffolds in Drug Discovery

The sulfonamide group (-S(=O)₂NR₂R₃) is a pharmacologically significant functional group and a cornerstone in the development of a vast range of therapeutic agents. ekb.egresearchgate.netresearchgate.netbiolmolchem.com Since the discovery of the antibacterial properties of sulfonamide drugs, this scaffold has been successfully integrated into molecules designed for diverse therapeutic applications. biolmolchem.com These include diuretics, antidiabetic, anticonvulsant, anti-inflammatory, and anticancer agents. ekb.egresearchgate.net The versatility of the sulfonamide moiety lies in its ability to act as a bioisostere for other functional groups and to participate in strong hydrogen bonding interactions with biological targets. biolmolchem.com

Similarly, the acetamide moiety (-NHC(=O)CH₃) is a prevalent feature in many biologically active compounds. It is recognized for its role in improving the pharmacokinetic properties of drug candidates, such as metabolic stability and membrane permeability. The amide bond is a fundamental linkage in peptides and proteins, and its presence in small molecule drugs can facilitate interactions with biological receptors.

The combination of these two scaffolds into a single molecular entity, as seen in 2-((3-Chlorophenyl)sulfonamido)acetamide, presents a compelling strategy in drug design. This amalgamation allows for the exploration of synergistic effects and novel structure-activity relationships.

The Strategic Importance of the this compound Core in Academic Research

While extensive research has been conducted on various derivatives of sulfonamides and acetamides, the specific core structure of this compound appears more frequently in the context of chemical synthesis and as a foundational building block for more complex molecules. Its significance in contemporary academic research lies in its utility as a versatile intermediate. The presence of reactive sites, including the amide and sulfonamide groups, allows for further chemical modifications, enabling the generation of libraries of related compounds for biological screening.

The 3-chlorophenyl group is a common substituent in medicinal chemistry, known to influence the lipophilicity and electronic properties of a molecule, which can in turn affect its biological activity and pharmacokinetic profile. The specific substitution pattern is crucial in determining the compound's interaction with target proteins. Therefore, the this compound core provides a well-defined template for systematic structural modifications to probe these interactions.

Charting the Course: Research Objectives for this compound

Given its position as a potential scaffold and synthetic intermediate, the research objectives surrounding this compound are multi-faceted. A primary objective is the development of efficient and scalable synthetic routes to produce the compound in high purity. This is a critical first step for any further investigation.

Subsequent research aims to explore the chemical reactivity of the this compound core. This involves designing and synthesizing a diverse range of derivatives by modifying the acetamide and sulfonamide moieties. These derivatives can then be subjected to a battery of biological assays to identify potential therapeutic applications.

A key objective is to elucidate the structure-activity relationships (SAR) of this class of compounds. By systematically altering the structure of the parent molecule and evaluating the corresponding changes in biological activity, researchers can identify the key structural features required for a desired therapeutic effect. This information is invaluable for the rational design of more potent and selective drug candidates.

Table 1: Key Research Objectives for this compound

| Research Area | Specific Objectives |

| Chemical Synthesis | Development of efficient and scalable synthetic pathways. |

| Optimization of reaction conditions to improve yield and purity. | |

| Derivative Synthesis | Creation of a diverse library of analogues through chemical modification. |

| Exploration of a wide range of substituents to probe biological activity. | |

| Biological Evaluation | Screening of the parent compound and its derivatives against various biological targets. |

| Identification of potential therapeutic areas, such as antimicrobial, anticancer, or anti-inflammatory applications. | |

| Structure-Activity Relationship (SAR) Studies | Elucidation of the relationship between chemical structure and biological activity. |

| Identification of key pharmacophoric features for rational drug design. |

Structure

3D Structure

Properties

Molecular Formula |

C8H9ClN2O3S |

|---|---|

Molecular Weight |

248.69 g/mol |

IUPAC Name |

2-[(3-chlorophenyl)sulfonylamino]acetamide |

InChI |

InChI=1S/C8H9ClN2O3S/c9-6-2-1-3-7(4-6)15(13,14)11-5-8(10)12/h1-4,11H,5H2,(H2,10,12) |

InChI Key |

MNGPGDQQCYIAPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 3 Chlorophenyl Sulfonamido Acetamide and Its Derivatives

Design and Development of Precursor Molecules for Sulfonamidoacetamide Synthesis

3-Chlorobenzenesulfonyl Chloride : This is the electrophilic precursor that provides the 3-chlorophenylsulfonyl moiety. The most direct and widely used industrial method for its preparation is the chlorosulfonation of chlorobenzene (B131634). bu.edu.eg This reaction involves treating chlorobenzene with an excess of chlorosulfonic acid. The process first introduces a sulfonic acid group onto the aromatic ring, which is then converted in situ to the sulfonyl chloride by the excess reagent. bu.edu.eg Careful control of reaction conditions is necessary to manage the exothermic nature of the reaction and to influence the regioselectivity of the substitution.

Glycine (B1666218) Amide Hydrochloride : This precursor serves as the nucleophile, providing the 2-aminoacetamide backbone. It is typically prepared from glycine, its corresponding amino acid. The synthesis involves the protection of the amino group, activation of the carboxylic acid (e.g., as an ester), reaction with ammonia (B1221849) to form the amide, and subsequent deprotection to yield the desired 2-aminoacetamide, usually isolated as a stable hydrochloride salt.

The selection of these specific precursors is based on their commercial availability, stability, and high reactivity in the subsequent coupling steps.

Optimized Reaction Conditions and Methodologies for the Formation of the Sulfonamide and Acetamide (B32628) Linkages in 2-((3-Chlorophenyl)sulfonamido)acetamide

The central transformation in the synthesis of the target molecule is the formation of the sulfonamide bond (S-N coupling). The most prevalent and robust method for this is the reaction of a sulfonyl chloride with a primary or secondary amine. bu.edu.egresearchgate.net In the case of this compound, this involves the reaction between 3-chlorobenzenesulfonyl chloride and the primary amino group of glycine amide.

The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid generated during the condensation. The choice of base and solvent system is critical for optimizing the reaction yield and minimizing side products. Common bases include organic amines like pyridine (B92270) or triethylamine, or inorganic bases such as sodium carbonate or potassium carbonate. bu.edu.egnih.gov The reaction is often carried out in aprotic solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724) at temperatures ranging from 0 °C to room temperature to control the reaction rate. nih.govcbijournal.com

A general procedure involves the dropwise addition of the sulfonyl chloride solution to a stirred mixture of the amine and a base in a suitable solvent. nih.govd-nb.info The progress of the reaction is monitored by techniques like Thin-Layer Chromatography (TLC). Upon completion, a standard aqueous workup is used to remove the base and its salt, followed by extraction and purification of the product, often by column chromatography or recrystallization. d-nb.info

| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aniline | Benzenesulfonyl chloride | Pyridine | Not Specified | 0-25 °C | ~100% | cbijournal.com |

| Various Amines | 4-Acetamidobenzenesulfonyl chloride | Sodium Carbonate | Dichloromethane | Room Temp | 70-85% | nih.govd-nb.info |

| Benzylamine | p-Toluenesulfonyl chloride | Triethylamine (TEA) | Dichloromethane | 0 °C | High | nih.gov |

| Allylamine | p-Toluenesulfonyl chloride | Triethylamine (TEA) | Acetone | Microwave (80 °C) | 95% | cbijournal.com |

The acetamide linkage is typically pre-formed within the glycine amide precursor. Alternative strategies could involve first reacting 3-chlorobenzenesulfonamide (B108012) with a 2-haloacetamide (e.g., 2-chloroacetamide) in the presence of a base, but the former route is generally more direct.

Strategies for Substituent Introduction and Diversification on the 3-Chlorophenyl Moiety and Acetamide Nitrogen

Creating a library of analogues based on the this compound scaffold is essential for applications like structure-activity relationship (SAR) studies. nih.gov Diversification can be achieved at two primary locations: the aromatic ring and the acetamide nitrogen.

Diversification of the 3-Chlorophenyl Moiety : The most straightforward strategy is to begin the synthesis with a different substituted benzenesulfonyl chloride. A wide array of these precursors is commercially available or can be synthesized via chlorosulfonation of the corresponding substituted benzene (B151609). globalresearchonline.net This allows for the introduction of various electron-donating or electron-withdrawing groups at different positions on the phenyl ring, enabling a systematic exploration of electronic and steric effects. For example, using 3-fluorobenzenesulfonyl chloride or 3-methylbenzenesulfonyl chloride would yield the corresponding fluoro- or methyl-substituted analogues.

Diversification on the Acetamide Nitrogen : Modification at the acetamide end of the molecule is typically achieved by replacing the glycine amide precursor with an appropriately substituted amine. For instance, using N-alkyl or N-aryl glycine amides would lead to derivatives with substitution on the acetamido nitrogen. Alternatively, post-synthesis modification of the primary sulfonamide nitrogen (the N-H between the sulfonyl and acetamide groups) can be performed, though this can be more challenging due to the acidic nature of this proton and potential for competing reactions.

Analytical Techniques for Structural Elucidation of Novel this compound Analogues

Unambiguous confirmation of the structure of this compound and its novel analogues is accomplished using a suite of modern analytical techniques. quora.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for routine structural confirmation. nih.gov

¹H NMR : The spectrum would show characteristic signals for the aromatic protons on the 3-chlorophenyl ring, the methylene (B1212753) (-CH₂-) protons of the acetamide group, and the exchangeable protons of the NH and NH₂ groups. rsc.org The sulfonamide NH proton typically appears as a singlet downfield. rsc.org

¹³C NMR : This technique confirms the carbon framework, showing distinct signals for the aromatic carbons, the carbonyl carbon of the acetamide group (typically around 168-171 ppm), and the methylene carbon. nih.govrsc.org

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. Characteristic absorption bands for sulfonamides include strong S=O stretching vibrations (asymmetric and symmetric) and an N-H stretch. nih.govnih.gov The acetamide group will show a characteristic C=O stretch (around 1670-1700 cm⁻¹) and N-H stretching vibrations. nih.gov

X-ray Crystallography : For novel crystalline derivatives, single-crystal X-ray diffraction provides the definitive, three-dimensional structure of the molecule in the solid state. nih.govrigaku.com It confirms connectivity, conformation, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. nih.govnih.gov

| Technique | Functional Group | Characteristic Signal/Peak | Reference |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (Ar-H) | δ 6.5 - 8.0 ppm | rsc.org |

| Sulfonamide Proton (SO₂NH) | δ 8.7 - 10.5 ppm (singlet) | rsc.org | |

| Acetamide Protons (CH₃CO) | δ 1.9 - 2.2 ppm (singlet) | nih.gov | |

| Amide Proton (NHCO) | δ 10.2 - 10.5 ppm (singlet) | nih.gov | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 168 - 171 ppm | nih.govrsc.org |

| Aromatic Carbons (Ar-C) | δ 118 - 145 ppm | nih.gov | |

| IR Spectroscopy | Amide N-H Stretch | 3170 - 3340 cm⁻¹ | nih.gov |

| Amide C=O Stretch | 1670 - 1700 cm⁻¹ | nih.gov | |

| Sulfonyl S=O Stretch | 1310 - 1360 cm⁻¹ & 1140 - 1160 cm⁻¹ | nih.gov | |

| Mass Spectrometry | Molecular Ion | [M+H]⁺ or [M+Na]⁺ | nih.govd-nb.info |

Structure Activity Relationship Sar and Structural Optimization Studies of 2 3 Chlorophenyl Sulfonamido Acetamide Analogues

Systematic Exploration of Substituent Effects on the 3-Chlorophenyl Ring in 2-((3-Chlorophenyl)sulfonamido)acetamide Derivatives

Systematic exploration of this ring would involve synthesizing analogues with various substituents at the ortho-, meta-, and para-positions relative to the sulfonamide linker. The nature of these substituents can be varied to probe for the effects of:

Steric Bulk : Varying the size of the substituent (e.g., hydrogen to tert-butyl) helps to map the steric tolerance of the binding pocket. Bulky groups may either enhance binding through favorable van der Waals interactions or cause steric hindrance that prevents optimal binding.

Lipophilicity : Modifying the ring with lipophilic (e.g., alkyl, halogen) or hydrophilic (e.g., hydroxyl, carboxyl) groups alters the molecule's solubility and its ability to engage in hydrophobic interactions within the binding site.

In related sulfonamide derivatives, the presence and position of substituents on the phenyl ring are critical for activity. For instance, studies on different classes of sulfonamides have shown that even minor changes, such as moving a substituent from one position to another, can lead to significant changes in biological efficacy.

Investigation of Modifications to the Acetamide (B32628) Moiety and its Influence on Molecular Interactions

The acetamide portion of the scaffold, -NH-C(O)-CH₂-, provides a crucial hydrogen bond donor (N-H) and acceptor (C=O) and serves as a linker to another part of the molecule. Modifications in this region are pivotal for optimizing interactions with target proteins. Research on related acetamide-sulfonamide scaffolds, particularly those developed as urease inhibitors, provides a valuable framework for understanding these influences. mdpi.comresearchgate.net

In these studies, the acetamide moiety is often derived from the conjugation of various carboxylic acids (frequently non-steroidal anti-inflammatory drugs or NSAIDs) with a sulfonamide-containing amine. nih.gov This approach has generated a diverse library of compounds where the group attached to the acetyl part of the acetamide linker is systematically varied.

For example, a comparative study of urease inhibitors based on an acetamide-sulfonamide scaffold revealed that the nature of the group attached to the acetamide linker had a profound impact on inhibitory activity. nih.gov One key finding was that analogues where the acetamide was linked to a phenyl-alkyl group (derived from ibuprofen) showed significantly better activity than those linked to a fluoro-substituted biphenyl (B1667301) group (derived from flurbiprofen). nih.gov This suggests that the size, flexibility, and electronic nature of this part of the molecule are critical for optimal interaction with the enzyme's active site.

The table below presents data from studies on related acetamide-sulfonamide conjugates, illustrating the influence of modifying the group attached to the acetamide function on urease inhibitory activity.

| Compound ID | Acetamide Moiety Source | Sulfonamide Moiety Source | IC₅₀ (µM) |

| 1 | Ibuprofen | Sulfathiazole | 9.95 ± 0.14 |

| 2 | Flurbiprofen | Sulfathiazole | 63.42 ± 1.15 |

| 3 | Diclofenac | Sulfanilamide | 3.59 ± 0.07 |

| 4 | Diclofenac | Sulfacetamide | 5.49 ± 0.34 |

| 5 | Mefenamic Acid | Sulfanilamide | 7.92 ± 0.27 |

| 6 | Mefenamic Acid | Sulfamethoxazole | 8.35 ± 0.26 |

This table is generated based on data from multiple sources for illustrative purposes. nih.govresearchgate.net

These findings demonstrate that the acetamide moiety is not merely a simple linker but an active participant in molecular recognition, and modifications to its substituent can dramatically alter biological activity.

Conformational Analysis and Stereochemical Considerations in the SAR of this compound

Studies on the conformation of benzenesulfonamides have shown that the orientation of the functional groups is highly specific. mdpi.com In isolated conditions, the amino group of the sulfonamide often lies perpendicular to the plane of the benzene (B151609) ring. mdpi.com However, this preferred conformation can be altered by substituents, particularly those at the ortho-position, or by the interactions within a protein binding site. mdpi.com The bioactive conformation of a molecule within a receptor may differ from its lowest energy state in isolation, a transition that is energetically compensated for by favorable binding interactions. mdpi.com

For this compound, key dihedral angles to consider are:

The rotation around the aryl-S bond, which defines the orientation of the sulfonamide group relative to the 3-chlorophenyl ring.

The rotation around the S-N bond, which influences the relative positions of the phenyl ring and the acetamide group.

The rotation around the amide C-N bond, which is typically planar but can influence the orientation of the terminal part of the molecule.

Stereochemistry would become a critical factor if chiral centers are introduced into the molecule. For instance, adding a substituent to the methylene (B1212753) group of the acetamide moiety (e.g., replacing a hydrogen with a methyl group to form a 2-((3-chlorophenyl)sulfonamido)propanamide) would create a stereocenter. In such cases, the R- and S-enantiomers would likely exhibit different biological activities, as they would present different three-dimensional arrangements of functional groups to a chiral biological receptor.

Pharmacophore Modeling for this compound and Related Scaffolds

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For analogues of this compound, a pharmacophore model helps to rationalize the observed SAR and guide the design of new, more potent compounds.

Based on the structure of the scaffold and SAR data from related compounds, a hypothetical pharmacophore model for this class of molecules would likely include the following features:

One Aromatic/Hydrophobic Group: Represented by the 3-chlorophenyl ring, this feature is crucial for engaging in hydrophobic or pi-stacking interactions within the receptor binding pocket.

Two Hydrogen Bond Acceptors: The two oxygen atoms of the sulfonamide group (-SO₂) are strong hydrogen bond acceptors. The carbonyl oxygen of the acetamide group (-C=O) provides an additional key acceptor site.

One Hydrogen Bond Donor: The N-H group of the sulfonamide and the N-H group of the acetamide both serve as essential hydrogen bond donors.

In studies of related acetamide-sulfonamide scaffolds as urease inhibitors, preserving the essential pharmacophore is a fundamental aspect of the design strategy. acs.org Molecular docking studies of these compounds have shown that the sulfonamide and acetamide moieties often form a network of hydrogen bonds with amino acid residues and interact with metal ions in the enzyme's active site. researchgate.netnih.gov The aromatic portion of the molecule typically occupies a nearby hydrophobic pocket. This combination of hydrogen bonding, electrostatic, and hydrophobic interactions defines the pharmacophore and is essential for potent inhibition.

Computational Chemistry and in Silico Approaches for 2 3 Chlorophenyl Sulfonamido Acetamide

Molecular Docking Simulations for Ligand-Target Binding Prediction of 2-((3-Chlorophenyl)sulfonamido)acetamide

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the potential interactions of this compound with biological targets.

Docking simulations for sulfonamide-containing compounds frequently reveal a range of non-covalent interactions that stabilize the ligand-receptor complex. For a molecule like this compound, the key interactions would likely involve its distinct functional groups. The sulfonamide group (-SO₂NH-) is a strong hydrogen bond donor and acceptor, often forming critical hydrogen bonds with amino acid residues such as histidine, threonine, and glutamine in a protein's active site. mdpi.com

The aromatic chlorophenyl ring can participate in hydrophobic interactions and pi-stacking with aromatic residues like histidine. mdpi.com The acetamide (B32628) portion of the molecule also provides sites for hydrogen bonding. researchgate.net Studies on structurally related acetamide and sulfonamide derivatives show that hydrogen bonds, pi-sulfur bonds, and hydrophobic interactions are common and critical for binding. nih.govmdpi.comresearchgate.net For instance, in docking studies of similar scaffolds, hydrogen bonds were observed with residues like Ala440, His519, and Arg609. nih.gov

Table 1: Potential Binding Interactions for Sulfonamide Acetamide Scaffolds

| Interaction Type | Functional Group Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Sulfonamide (-SO₂NH-), Acetamide (-C=O, -NH-) | Histidine, Threonine, Glutamine, Aspartate, Arginine |

| Hydrophobic Interactions | Chlorophenyl Ring | Leucine, Valine, Alanine |

| Pi-Pi Stacking | Chlorophenyl Ring | Histidine, Tryptophan, Phenylalanine |

| Pi-Sulfur Bonds | Sulfonamide (-SO₂-) | Methionine, Cysteine |

A primary goal of molecular docking is to predict the binding affinity, often expressed as a scoring function or inhibition constant (Ki), and the most stable binding pose of the ligand. nih.gov The docking algorithm samples numerous possible conformations and orientations of the ligand within the target's binding site and ranks them based on a scoring function that estimates the binding free energy.

The resulting poses are analyzed to identify the one with the lowest energy score, which is predicted to be the most stable and likely binding mode. nih.gov For related sulfonamide derivatives, docking studies have successfully predicted binding modes that were later supported by experimental data. mdpi.com The accuracy of these predictions can be enhanced by re-docking known ligands into the target protein to validate the docking parameters, ensuring the root-mean-square deviation (RMSD) between the docked and experimental poses is low. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of this compound Complexes

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. dovepress.com This allows for the assessment of the stability of the predicted ligand-protein complex and an analysis of its dynamic behavior.

MD simulations generate a trajectory of the molecular system's conformations over time. By analyzing this trajectory, researchers can understand the flexibility of this compound and its target protein upon binding. Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone are monitored. Minor deviations in RMSD throughout a simulation indicate that the complex is stable and does not undergo significant conformational changes. nih.gov This analysis reveals the ensemble of conformations the complex is likely to adopt, providing a more realistic picture than a single docked pose.

MD simulations are invaluable for studying the dynamics of the specific interactions that hold the ligand in the binding pocket. nih.govnih.gov They can reveal the persistence of key hydrogen bonds or hydrophobic contacts identified in docking studies. nih.gov By tracking the distances and angles between interacting atoms over the course of the simulation, it is possible to determine which interactions are stable and which are transient. This dynamic analysis helps confirm that the ligand remains closely bound to the protein and that the predicted binding mode is maintained over time. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. biointerfaceresearch.com These calculations provide fundamental insights into the intrinsic characteristics of this compound, such as its geometric structure, charge distribution, and chemical reactivity.

Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.comresearchgate.net The energy difference between HOMO and LUMO, known as the energy gap, is an indicator of the molecule's chemical reactivity and kinetic stability. biointerfaceresearch.com Furthermore, mapping the Molecular Electrostatic Potential (MEP) onto the molecule's surface helps identify the electron-rich and electron-deficient regions, predicting sites that are likely to be involved in electrophilic or nucleophilic interactions. biointerfaceresearch.com Such theoretical studies on related sulfonamide and acetamide structures have been used to correlate computational findings with experimental observations. researchgate.netnih.gov

Table 2: Properties Investigated by Quantum Chemical Calculations

| Calculation Method | Property Investigated | Significance |

| Geometry Optimization | Optimized molecular structure, bond lengths, bond angles | Provides the most stable 3D structure of the molecule. |

| Frontier Molecular Orbitals (FMOs) | HOMO energy, LUMO energy, HOMO-LUMO energy gap | Relates to the molecule's electronic properties and chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Electron density distribution, nucleophilic/electrophilic sites | Predicts regions of the molecule likely to engage in intermolecular interactions. |

Density Functional Theory (DFT) Studies of Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the electronic properties of molecules due to its favorable balance between computational cost and accuracy. DFT calculations can elucidate various electronic properties of this compound, such as its optimized geometry, dipole moment, and the energies of its molecular orbitals.

In typical DFT studies of related acetamide and sulfonamide derivatives, the geometry of the molecule is optimized to find its most stable conformation. nih.gov These calculations are often performed using specific basis sets, such as B3LYP/6-311++G(d,p), to provide a good description of the electronic distribution. biointerfaceresearch.com For instance, studies on similar chloro-phenyl acetamide compounds have shown that DFT can accurately predict bond lengths and angles, which are often in good agreement with experimental data from X-ray crystallography. nih.gov

The electronic properties derived from DFT calculations are crucial for understanding the molecule's behavior. These properties include ionization potential, electron affinity, electronegativity, and global hardness, which provide valuable information about the reactive nature of the compound. nih.gov

Below is a hypothetical table of electronic properties for this compound, based on typical values observed for similar sulfonamide derivatives in computational studies.

| Property | Hypothetical Value | Significance |

| Total Energy | -1530 a.u. | Indicates the stability of the molecule at its optimized geometry. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Ionization Potential | 8.2 eV | The energy required to remove an electron, indicating its tendency to act as an electron donor. |

| Electron Affinity | 1.5 eV | The energy released upon gaining an electron, indicating its tendency to act as an electron acceptor. |

| Electronegativity (χ) | 4.85 eV | A measure of the molecule's ability to attract electrons. |

| Global Hardness (η) | 3.35 eV | Indicates the molecule's resistance to change in its electron distribution. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. biointerfaceresearch.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. biointerfaceresearch.com Conversely, a small gap indicates that the molecule is more reactive. For sulfonamide derivatives, the distribution of the HOMO and LUMO across the molecule can reveal the regions most likely to be involved in chemical reactions. biointerfaceresearch.com

In a molecule like this compound, the HOMO is often localized on the more electron-rich parts of the molecule, such as the phenyl ring and the sulfonamide group. The LUMO, on the other hand, may be distributed over the acetamide moiety or the chlorophenyl ring. The specific distributions and energies would be determined by DFT calculations. nih.govbiointerfaceresearch.com

The following table presents hypothetical FMO analysis data for this compound, based on findings for analogous compounds.

| Parameter | Hypothetical Value | Implication for Reactivity |

| EHOMO | -8.2 eV | Energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability. |

| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 6.7 eV | A larger gap indicates higher stability and lower reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. biointerfaceresearch.com The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. biointerfaceresearch.com

Typically, red and yellow colors indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. biointerfaceresearch.comresearchgate.net Blue and green colors represent regions of positive electrostatic potential, which are prone to nucleophilic attack and are usually found around hydrogen atoms attached to electronegative atoms. biointerfaceresearch.comresearchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl and carbonyl groups, as well as the nitrogen atom of the sulfonamide. These areas would be the primary sites for interactions with electrophiles or for hydrogen bonding. biointerfaceresearch.com Positive potential would be expected around the N-H proton of the sulfonamide and the C-H protons. researchgate.net The chlorophenyl group would also exhibit a complex potential distribution due to the electronegativity of the chlorine atom and the aromatic system.

The MEP analysis provides a visual representation of the molecule's reactivity and is instrumental in understanding intermolecular interactions, such as drug-receptor binding. scispace.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Development of Predictive Models for Biological Activity

The development of a QSAR model for derivatives of this compound would involve a series of steps. First, a dataset of compounds with known biological activities (e.g., inhibitory concentrations) is compiled. semanticscholar.org Then, for each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that represent various aspects of the molecule's structure, such as its physicochemical, topological, and electronic properties. nih.gov

Multiple linear regression (MLR) is a common statistical method used to build the QSAR model, where the biological activity is the dependent variable and the molecular descriptors are the independent variables. nih.govsemanticscholar.org The goal is to find the combination of descriptors that best correlates with the observed activity. nih.gov

For a series of this compound derivatives, the QSAR model could predict their activity against a specific biological target. The resulting equation would allow for the in silico screening of new, unsynthesized derivatives to prioritize those with the highest predicted activity.

Descriptor Selection and Model Validation

The selection of appropriate descriptors is a critical step in building a robust QSAR model. A large number of descriptors can be calculated, but only a subset of them will be relevant to the biological activity. Various statistical methods, such as genetic algorithms or stepwise regression, can be used to select the most significant descriptors. semanticscholar.org

Once a model is developed, it must be rigorously validated to ensure its predictive power. nih.gov Internal validation techniques, such as leave-one-out cross-validation (q²), are used to assess the model's robustness. nih.gov External validation, where the model is used to predict the activity of a separate set of compounds (the test set) that was not used in model development, is also crucial. nih.gov A high correlation between the predicted and observed activities for the test set indicates a reliable and predictive QSAR model.

The following table summarizes key statistical parameters used for QSAR model validation.

| Validation Parameter | Symbol | Acceptable Value | Description |

| Coefficient of Determination | R² | > 0.6 | Indicates the goodness of fit of the model for the training set. |

| Cross-validated R² | q² or Q² | > 0.5 | Measures the internal predictive ability of the model. |

| Predictive R² | R²_pred | > 0.5 | Measures the predictive power of the model for an external test set. |

| Root Mean Square Error | RMSE | Low value | Represents the standard deviation of the residuals (prediction errors). |

Biochemical and Enzymatic Activity Investigations of 2 3 Chlorophenyl Sulfonamido Acetamide Methodological Focus

Enzyme Inhibition Assay Methodologies

The initial step in characterizing the inhibitory potential of 2-((3-Chlorophenyl)sulfonamido)acetamide involves the use of enzyme inhibition assays. These assays are designed to measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of the inhibitor.

Spectrophotometric and Fluorometric Assay Design

Spectrophotometric and fluorometric assays are cornerstones of enzyme kinetics, offering sensitive and continuous monitoring of reaction progress.

Spectrophotometric assays are designed based on the change in light absorbance as a substrate is converted to a product. For many enzymes, this can be achieved by using a chromogenic substrate that releases a colored product upon enzymatic action. For instance, in the study of urease inhibition by acetamide-sulfonamide analogues, a common method involves measuring the production of ammonia (B1221849), which can be quantified spectrophotometrically. researchgate.netacs.orgacs.org A typical approach for determining sulfonamide concentrations involves diazotization and coupling reactions that produce a brightly colored azo dye, which is then measured at a specific wavelength, such as 500 nm. researchgate.netnih.gov This principle can be adapted to measure the rate of reaction, where the increase in absorbance of the colored product over time corresponds to enzyme activity. ekb.egpharmahealthsciences.net

Fluorometric assays offer a significant increase in sensitivity over spectrophotometric methods. creative-enzymes.com These assays rely on a change in fluorescence properties between the substrate and the product. creative-enzymes.com The design of such an assay for a target enzyme of this compound would involve a substrate that is either non-fluorescent or weakly fluorescent and is converted into a highly fluorescent product. creative-enzymes.com For example, coupled enzyme assays can be developed where the product of the primary enzymatic reaction serves as a substrate for a second enzyme that generates a fluorescent signal. nih.gov This method is particularly useful for high-throughput screening of potential enzyme inhibitors. nih.gov

Determination of Inhibition Constants (e.g., IC50, Ki)

To quantify the potency of an inhibitor, key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are determined.

The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzyme-catalyzed reaction by 50%. It is a practical measure of inhibitor potency and is determined by measuring enzyme activity across a range of inhibitor concentrations. The resulting data is plotted as enzyme activity versus inhibitor concentration, and the IC50 is calculated from the dose-response curve.

The inhibition constant (Ki) is a more fundamental measure of the binding affinity between the inhibitor and the enzyme. It represents the dissociation constant of the enzyme-inhibitor complex. For competitive inhibitors, the Ki can be calculated from IC50 values using the Cheng-Prusoff equation, which also accounts for the substrate concentration and the Michaelis constant (Km) of the enzyme.

Studies on various acetamide-sulfonamide analogues targeting enzymes like urease and carbonic anhydrase have reported a wide range of IC50 and Ki values, demonstrating the diverse potencies achievable with this chemical scaffold. acs.orgnih.govacs.org

Illustrative Inhibition Data for Acetamide-Sulfonamide Analogues against Urease

| Compound Analogue | Target Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition |

|---|---|---|---|---|

| Ibuprofen-sulfathiazole conjugate | Urease | 9.95 ± 0.14 | 0.17 | Competitive |

| Flurbiprofen-sulfadiazine conjugate | Urease | 16.74 ± 0.23 | 7.95 | Competitive |

| Ibuprofen-sulfamethoxazole conjugate | Urease | 13.39 ± 0.11 | 10.40 | Competitive |

| Diclofenac-sulfaguanidine conjugate | Urease | 4.35 ± 0.23 | - | Mixed |

| Mefenamic acid-sulfadiazine conjugate | Urease | 7.92 ± 0.27 | - | Mixed |

Note: The data presented is for analogous compounds to illustrate the typical output of inhibition constant determination studies, as detailed in references nih.gov and acs.org.

Kinetic Mechanism Studies of Enzyme Inhibition by this compound and Analogues

Understanding how an inhibitor interacts with an enzyme and its substrate is crucial for rational drug design. Kinetic studies are employed to elucidate the mechanism of inhibition.

Competitive, Non-competitive, and Uncompetitive Inhibition Patterns

The primary modes of reversible enzyme inhibition are competitive, non-competitive, and uncompetitive, each producing a distinct kinetic signature. These patterns are typically distinguished using graphical analysis of kinetic data, most commonly through Lineweaver-Burk plots (double reciprocal plots). wikipedia.orgpharmaguideline.commedschoolcoach.comkhanacademy.org

Competitive Inhibition: The inhibitor binds only to the free enzyme at its active site, directly competing with the substrate. nih.govdrugbank.comyoutube.com This increases the apparent Km of the enzyme but does not affect the maximum velocity (Vmax). On a Lineweaver-Burk plot, this is visualized as lines with different slopes intersecting at the same point on the y-axis. youtube.com Many sulfonamides function as competitive inhibitors, mimicking the natural substrate of the target enzyme. nih.govresearchgate.net

Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site (an allosteric site). This reduces the Vmax but does not change the Km. The Lineweaver-Burk plot shows lines with different slopes that intersect on the x-axis. pharmaguideline.comyoutube.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This mode of inhibition reduces both Vmax and Km proportionally. The resulting Lineweaver-Burk plot shows parallel lines. wikipedia.orgyoutube.com

Mixed Inhibition: This is a more general case where the inhibitor can bind to both the enzyme and the enzyme-substrate complex, but with different affinities. This affects both Vmax and Km. On a Lineweaver-Burk plot, the lines intersect at a point that is not on either axis. youtube.com Several acetamide-sulfonamide derivatives have been shown to exhibit a mixed mode of inhibition against urease. acs.orgnih.gov

Enzyme-Ligand Complex Formation Kinetics

Beyond identifying the mode of inhibition, researchers investigate the kinetics of the enzyme-inhibitor complex formation. This involves measuring the rates of association (kon) and dissociation (koff) of the inhibitor with the enzyme. These kinetic parameters provide a deeper understanding of the inhibitor's binding dynamics and residence time on the target. Techniques such as stopped-flow spectroscopy can be used to monitor the rapid formation and dissociation of the enzyme-inhibitor complex in real-time. Studies on the interaction between sulfonamides and enzymes like carbonic anhydrase have provided detailed insights into the binding mechanisms and the kinetic rate constants involved. nih.govacs.org

Cell-Based Assays for Target Engagement (Methodological Focus)

While in vitro enzyme assays are essential for determining inhibitory potency and mechanism, it is crucial to confirm that the compound can reach and interact with its target in a physiological context. Cell-based target engagement assays serve this purpose. youtube.comresearchgate.net

A prominent method is the Cellular Thermal Shift Assay (CETSA) . nih.govnih.gov This technique is based on the principle that when a ligand binds to its target protein, it generally increases the protein's thermal stability. nih.gov In a CETSA experiment, intact cells are treated with the test compound (e.g., this compound) and then subjected to a heat gradient. After heating, the cells are lysed, and the amount of soluble, non-denatured target protein remaining is quantified, often by Western blot or luminescence-based methods like the HiBiT thermal shift assay. nih.govnih.gov An increase in the melting temperature of the target protein in the presence of the compound provides direct evidence of target engagement within the cell. nih.gov This methodology is invaluable for validating hits from biochemical screens and confirming that a compound has the necessary cell permeability and stability to interact with its intracellular target. youtube.com

Mechanistic Elucidation of 2 3 Chlorophenyl Sulfonamido Acetamide S Biological Effects Theoretical Focus

Hypothesized Molecular Targets and Binding Modes

Based on its structural components, 2-((3-Chlorophenyl)sulfonamido)acetamide is hypothesized to interact with several key biological targets, primarily enzymes that are known to bind sulfonamide-containing ligands.

Carbonic Anhydrases (CAs):

A primary hypothesized target for many sulfonamides are the carbonic anhydrases, a family of zinc-containing metalloenzymes. nih.govmdpi.com These enzymes play a crucial role in physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com The sulfonamide group is a well-established zinc-binding group, which can coordinate with the zinc ion in the active site of CAs, leading to inhibition. nih.govnih.gov

Cyclooxygenases (COXs):

Another important class of enzymes that could be targeted by this compound are the cyclooxygenases, particularly COX-2. nih.govnih.gov Several selective COX-2 inhibitors, such as celecoxib (B62257), are diaryl heterocyclic compounds that feature a sulfonamide or a related methylsulfone moiety. nih.govnews-medical.net These drugs exert their anti-inflammatory effects by blocking the synthesis of prostaglandins. nih.gov

The binding of this compound to COX-2 would likely involve the sulfonamide group interacting with a hydrophilic side pocket within the enzyme's active site. news-medical.net The 3-chlorophenyl group could then occupy one of the two vicinal phenyl ring binding sites characteristic of COXIBs, while the acetamide (B32628) portion could form hydrogen bonds with residues in the active site, further stabilizing the complex. nih.gov

Other Potential Targets:

Dihydropteroate synthase (DHPS): This bacterial enzyme is the classic target for antibacterial sulfonamides. biorxiv.org While not a primary expectation for a compound of this nature without the characteristic p-aminobenzoic acid (PABA) mimic, the possibility cannot be entirely ruled out in a theoretical context.

Receptor Tyrosine Kinases (RTKs): Some sulfonamide derivatives have been shown to inhibit RTKs, which are involved in cellular signaling and proliferation.

Proteases: The sulfonamide moiety can be found in inhibitors of various proteases.

The following table summarizes the hypothesized molecular targets and the key interactions that would be involved in the binding of this compound.

| Hypothesized Target | Key Binding Moiety | Potential Interactions |

| Carbonic Anhydrases (CAs) | Sulfonamide | Coordination with Zn(II) ion, hydrogen bonding, hydrophobic interactions |

| Cyclooxygenase-2 (COX-2) | Sulfonamide, 3-Chlorophenyl | Hydrogen bonding, hydrophobic interactions, interaction with side pocket |

| Dihydropteroate Synthase | Sulfonamide | Competitive inhibition (less likely) |

| Receptor Tyrosine Kinases | Full Scaffold | Interactions with the kinase domain |

| Proteases | Full Scaffold | Interactions with the active site |

Pathways and Cellular Processes Modulated by Sulfonamidoacetamide Structures

The interaction of this compound with its molecular targets would, in turn, modulate various cellular pathways and processes.

Inflammatory Pathways:

If the compound inhibits COX-2, it would directly impact the inflammatory cascade by reducing the production of prostaglandins. frontiersin.org This would lead to a decrease in inflammation, pain, and fever. The inhibition of certain carbonic anhydrase isoforms, such as CA IX and XII which are upregulated in some tumors and contribute to the acidic tumor microenvironment, could also have implications in cancer-related inflammation. nih.gov

pH Regulation and Ion Transport:

By inhibiting carbonic anhydrases, the compound could affect cellular pH regulation and ion transport. nih.gov This could have widespread physiological consequences, as CAs are involved in processes such as respiration, renal function, and bone resorption.

Cell Proliferation and Angiogenesis:

Should the compound target receptor tyrosine kinases or other signaling proteins, it could interfere with pathways that control cell growth, proliferation, and the formation of new blood vessels (angiogenesis). Some sulfonamide derivatives have demonstrated anticancer properties through such mechanisms.

Bacterial Folate Synthesis:

In the less likely scenario of targeting DHPS, the compound would disrupt the folate synthesis pathway in susceptible bacteria, leading to a bacteriostatic effect. biorxiv.orgdrugs.com This pathway is essential for the synthesis of nucleic acids and certain amino acids in bacteria.

The potential modulation of these pathways is summarized in the table below.

| Pathway/Process | Hypothesized Mechanism | Potential Biological Effect |

| Prostaglandin Synthesis | Inhibition of COX-2 | Anti-inflammatory, analgesic, antipyretic |

| pH Homeostasis | Inhibition of Carbonic Anhydrases | Altered cellular pH, effects on ion transport |

| Tumor Microenvironment | Inhibition of tumor-associated CAs | Modulation of tumor acidity, potential anticancer effects |

| Cell Signaling | Inhibition of Receptor Tyrosine Kinases | Anti-proliferative, anti-angiogenic |

| Bacterial Metabolism | Inhibition of Dihydropteroate Synthase | Antibacterial (bacteriostatic) |

Theoretical Basis for Structure-Specific Biological Responses

The specific biological effects of this compound are dictated by the interplay of its three main structural components: the 3-chlorophenyl ring, the sulfonamide linker, and the acetamide tail.

3-Chlorophenyl Group: The presence and position of the chlorine atom on the phenyl ring are critical for determining the compound's electronic properties and its ability to fit into the binding pockets of target enzymes. The chloro-substituent can influence the acidity of the sulfonamide proton and participate in halogen bonding or hydrophobic interactions, thereby affecting binding affinity and selectivity. nih.gov

Sulfonamide Moiety: As previously discussed, this group is key for interacting with metalloenzymes like carbonic anhydrases and for forming crucial hydrogen bonds in the active sites of enzymes like COX-2. nih.govnih.gov

Acetamide Tail: The acetamide group provides additional points for hydrogen bonding and can influence the compound's solubility and pharmacokinetic properties. The N-acylsulfonamide structure, in general, is considered a bioisostere of a carboxylic acid, which can be important for mimicking natural substrates or for interacting with specific receptor sites. nih.gov

The combination of these features in a single molecule creates a unique pharmacological profile. For instance, while many simple sulfonamides are broad-spectrum enzyme inhibitors, the specific substitutions in this compound could confer selectivity for certain enzyme isoforms, leading to a more targeted biological response.

Comparative Analysis with Known Pharmacological Agents and Scaffolds

To further contextualize the potential biological effects of this compound, it is useful to compare it with known drugs that share similar structural features.

Celecoxib:

Celecoxib is a well-known selective COX-2 inhibitor that contains a benzenesulfonamide (B165840) moiety. nih.govnih.gov It is used to treat pain and inflammation in conditions like arthritis. news-medical.net While the core scaffold of celecoxib (a pyrazole) is different, the presence of the sulfonamide group is a key commonality. The study of celecoxib's binding to COX-2 provides a valuable model for how the sulfonamide group of this compound might interact with this enzyme. news-medical.net However, the different substitution on the phenyl ring and the presence of an acetamide instead of a pyrazole (B372694) will undoubtedly lead to differences in potency and selectivity.

Carbonic Anhydrase Inhibitors (e.g., Acetazolamide, Dorzolamide):

These drugs are sulfonamides used in the treatment of glaucoma, epilepsy, and other conditions. researchgate.net They are generally heterocyclic or aromatic sulfonamides. Comparing this compound with these agents highlights the potential for CA inhibition. The 3-chlorophenyl group in the former could lead to different isoform selectivity compared to the heterocyclic rings found in many clinically used CA inhibitors.

Other Sulfonamide-Containing Drugs:

The following table provides a comparative overview of this compound with selected known drugs.

| Compound | Key Structural Features | Primary Mechanism of Action | Therapeutic Use |

| This compound | 3-Chlorophenyl, Sulfonamide, Acetamide | Hypothesized: CA and/or COX-2 inhibition | Theoretical |

| Celecoxib | Benzenesulfonamide, Diaryl pyrazole | Selective COX-2 inhibition | Anti-inflammatory, Analgesic |

| Acetazolamide | Thiadiazole sulfonamide | Carbonic Anhydrase inhibition | Anti-glaucoma, Diuretic |

| Sulfamethoxazole | N-acetylated sulfonamide | Dihydropteroate Synthase inhibition | Antibacterial |

Future Perspectives and Research Challenges for 2 3 Chlorophenyl Sulfonamido Acetamide

Development of Advanced Synthetic Routes for Complex Analogues

A significant challenge in harnessing the full potential of 2-((3-Chlorophenyl)sulfonamido)acetamide lies in the efficient synthesis of structurally complex analogues. Traditional synthetic methods, while reliable for generating simple derivatives, often lack the precision and efficiency required for modern drug discovery campaigns. The future of analogue development for this compound will likely be shaped by the adoption of advanced synthetic strategies, particularly late-stage functionalization (LSF).

LSF techniques, such as C-H activation, offer a paradigm shift in analogue synthesis by allowing for the direct modification of the core scaffold at a late stage in the synthetic sequence. nih.govresearchgate.net This approach avoids the need for lengthy de novo syntheses for each new analogue, thereby accelerating the exploration of structure-activity relationships (SAR). For this compound, LSF could be employed to introduce a variety of substituents onto the chlorophenyl ring, enabling a detailed probing of the electronic and steric requirements for optimal biological activity.

Another promising avenue is the use of combinatorial chemistry and flow synthesis for the rapid generation of large libraries of analogues. nih.govacs.org Flow synthesis, in particular, offers advantages in terms of safety, scalability, and reaction control, making it an attractive platform for the industrial-scale production of novel sulfonamides.

Table 1: Comparison of Synthetic Strategies for Analogue Development

| Synthetic Strategy | Advantages | Disadvantages |

| Traditional Synthesis | Well-established, reliable for simple derivatives. | Time-consuming for complex analogues, often requires de novo synthesis for each derivative. |

| Late-Stage Functionalization (LSF) | Rapid generation of diverse analogues from a common intermediate, accelerates SAR studies. nih.gov | Can be challenging to achieve high regioselectivity, may require specialized catalysts. |

| Combinatorial Chemistry | High-throughput synthesis of large compound libraries. nih.gov | Often produces mixtures that require deconvolution, can be resource-intensive. |

| Flow Synthesis | Improved safety and scalability, precise control over reaction parameters. acs.org | Requires specialized equipment, initial optimization can be time-consuming. |

Integration of Multi-Omics Data in Target Identification

A fundamental challenge in the development of any new therapeutic agent is the precise identification of its molecular target(s). For a relatively understudied compound like this compound, elucidating its mechanism of action is a critical step. The integration of multi-omics data represents a powerful approach to this challenge, moving beyond traditional single-target screening methods.

Chemoproteomics, a key component of multi-omics, can be used for the unbiased identification of protein targets of a small molecule in a complex biological system. nih.gov Affinity-based methods, for example, involve immobilizing an analogue of the compound of interest on a solid support to "pull down" its binding partners from a cell lysate. nih.gov These interacting proteins can then be identified and quantified using mass spectrometry.

Furthermore, integrating data from genomics, transcriptomics, and metabolomics can provide a more holistic understanding of the cellular response to treatment with this compound. This systems-level view can help to identify not only the primary target but also downstream signaling pathways and potential off-target effects.

Table 2: Multi-Omics Approaches for Target Deconvolution

| Omics Technology | Information Provided | Application in Target Identification |

| Chemoproteomics | Direct protein-ligand interactions. criver.com | Identification of primary and off-targets. researchgate.net |

| Genomics | Genetic variations influencing drug response. | Identification of patient populations likely to respond to treatment. |

| Transcriptomics | Changes in gene expression following drug treatment. | Elucidation of downstream signaling pathways. |

| Metabolomics | Alterations in metabolic profiles. | Understanding the metabolic consequences of target engagement. |

Application of Artificial Intelligence and Machine Learning in Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of this compound analogues is no exception. These computational tools can be used to build predictive models that correlate the structural features of a molecule with its biological activity, a process known as quantitative structure-activity relationship (QSAR) modeling. nih.govfrontiersin.org

Graph neural networks (GNNs), a class of deep learning models, are particularly well-suited for this task as they can directly learn from the 2D or 3D structure of a molecule. researchgate.netresearchgate.net By training a GNN on a dataset of known sulfonamides and their biological activities, it is possible to create a model that can predict the activity of novel, untested analogues of this compound. This in silico screening can help to prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Furthermore, generative AI models can be used for the de novo design of novel molecules with desired properties. By providing the model with a set of constraints, such as a desired activity profile and physicochemical properties, it can generate novel chemical structures that are predicted to be active.

Table 3: AI and ML in Sulfonamide Drug Design

| AI/ML Application | Description | Potential Impact |

| QSAR Modeling | Building predictive models of biological activity based on molecular structure. frontiersin.org | Prioritization of synthetic targets, reduction in the number of compounds that need to be synthesized and tested. |

| Virtual Screening | In silico screening of large compound libraries to identify potential hits. | Rapid identification of promising lead compounds. |

| De Novo Design | Generation of novel molecular structures with desired properties. | Exploration of novel chemical space, design of compounds with improved potency and selectivity. |

| ADMET Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity of a compound. | Early identification of compounds with poor pharmacokinetic profiles. |

Exploration of Novel Therapeutic Areas through Scaffold Diversification

The sulfonamide scaffold is present in a wide range of approved drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents. nih.govopenaccesspub.org This inherent versatility suggests that the this compound scaffold could be diversified to explore new therapeutic areas beyond its initial intended use.

Scaffold hopping is a medicinal chemistry strategy that involves modifying the core structure of a molecule while retaining its key pharmacophoric features. youtube.com This can lead to the discovery of compounds with improved properties, such as increased potency, better selectivity, or a more favorable pharmacokinetic profile. For this compound, scaffold hopping could involve replacing the acetamide (B32628) moiety with other functional groups or incorporating the sulfonamide into different heterocyclic ring systems.

The repurposing of existing drugs for new indications is another attractive strategy. Given the established safety profiles of many sulfonamide drugs, there is a significant opportunity to screen this compound and its analogues against a wide range of biological targets to identify new therapeutic applications. nih.govacs.org

Q & A

Basic Research Question

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and crystal packing. For example, monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76° .

- NMR spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), sulfonamide NH (δ 10.2–10.5 ppm), and acetamide NH (δ 8.1–8.3 ppm).

- ¹³C NMR : Sulfonamide sulfur-linked carbons (δ 125–135 ppm), carbonyl carbons (δ 165–170 ppm) .

- Mass spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₄H₁₂ClN₂O₃S: 323.0254) .

How can computational chemistry methods predict the reactivity and electronic properties of this compound?

Advanced Research Question

- HOMO-LUMO analysis : Identifies electron-rich (sulfonamide nitrogen) and electron-deficient (chlorophenyl ring) regions, guiding electrophilic/nucleophilic substitution sites. For example, HOMO energy ≈ −6.2 eV and LUMO ≈ −1.8 eV .

- Molecular Electrostatic Potential (MESP) : Highlights regions prone to hydrogen bonding (e.g., sulfonamide oxygen) .

- Docking studies : Predict binding affinity with biological targets (e.g., cyclooxygenase-2) using AutoDock Vina .

What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

Advanced Research Question

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains (Gram-positive vs. Gram-negative).

- Concentration gradients : IC₅₀ values vary with compound solubility (e.g., DMSO vs. aqueous buffers).

- Structural analogs : Meta-chloro substitution (3-chlorophenyl) vs. para-substituted derivatives may alter target specificity .

Resolution Methods : - Dose-response standardization : Use fixed solvent systems (e.g., 0.1% DMSO).

- Comparative studies : Test analogs under identical conditions to isolate substituent effects .

How does crystal packing influence the compound’s stability and solubility?

Advanced Research Question

SCXRD reveals:

- Intermolecular interactions : N–H···O hydrogen bonds between sulfonamide groups (2.8–3.1 Å) stabilize the lattice.

- π-π stacking : Chlorophenyl rings align face-to-face (3.4–3.6 Å spacing), reducing aqueous solubility.

Implications : - Solubility enhancement : Co-crystallization with β-cyclodextrin disrupts π-stacking .

What methodologies elucidate structure-activity relationships (SAR) for optimizing bioactivity?

Advanced Research Question

- Analog synthesis : Modify substituents (e.g., replacing 3-chlorophenyl with 4-fluoro or nitro groups) and test against target enzymes.

- Pharmacophore modeling : Identify critical features (e.g., sulfonamide as hydrogen bond acceptor) using Schrödinger’s Phase .

- QSAR models : Correlate logP values with antimicrobial activity; optimal logP ≈ 2.5 balances permeability and solubility .

How can reaction mechanisms for sulfonamide bond formation be validated experimentally?

Advanced Research Question

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated aminoacetamide to confirm nucleophilic attack as the rate-limiting step.

- In situ FTIR : Monitor disappearance of sulfonyl chloride C=O stretch (1770 cm⁻¹) and appearance of sulfonamide N–H (3350 cm⁻¹) .

- DFT calculations : Simulate transition states (e.g., B3LYP/6-31G*) to verify concerted vs. stepwise mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.